Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)-
Description
This compound is a benzenesulfonamide derivative featuring a 6-bromo-2-methyl-4-oxoquinazolinyl core and a substituted urea moiety (N-(((4-methylphenyl)amino)carbonyl)). Its molecular formula is C₂₄H₂₀BrN₅O₃S, with a molecular weight of approximately 549.42 g/mol (calculated). The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications .
Properties
CAS No. |
113849-29-9 |
|---|---|
Molecular Formula |
C23H19BrN4O4S |
Molecular Weight |
527.4 g/mol |
IUPAC Name |
1-[4-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfonyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C23H19BrN4O4S/c1-14-3-6-17(7-4-14)26-23(30)27-33(31,32)19-10-8-18(9-11-19)28-15(2)25-21-12-5-16(24)13-20(21)22(28)29/h3-13H,1-2H3,(H2,26,27,30) |
InChI Key |
BDWUMUKOCSELLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazolinone Core
The quinazolinone scaffold is typically synthesized via condensation reactions involving anthranilic acid derivatives or their equivalents with amides or nitriles, followed by cyclization. A recent efficient method involves a one-pot three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline derivatives under mild, metal-free conditions. This domino reaction forms multiple C–N bonds leading to quinazolin-4(3H)-ones with high yields and functional group tolerance.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Arenediazonium salt + nitrile + bifunctional aniline | Room temperature, metal-free, mild | Formation of quinazolin-4(3H)-one core |
This method is advantageous for preparing substituted quinazolinones such as the 6-bromo-2-methyl derivative by choosing appropriate starting materials.
Formation of the Benzenesulfonamide Moiety
Benzenesulfonamide derivatives are generally prepared by sulfonylation of aniline derivatives with benzenesulfonyl chloride under basic conditions. For this compound, the sulfonamide group is attached to the quinazolinone ring at the 4-position, which can be achieved by:
- Reacting the 4-aminoquinazolinone intermediate with benzenesulfonyl chloride.
- Alternatively, coupling the quinazolinone with benzenesulfonamide derivatives using coupling agents.
Coupling with the N-(((4-methylphenyl)amino)carbonyl) Group
The urea linkage involving the 4-methylphenylamino group is introduced by:
- Reacting the sulfonamide intermediate with an isocyanate derivative of 4-methylaniline or
- Using carbamoyl chloride derivatives to form the urea bond under mild conditions.
Example Synthetic Procedure from Literature
A related synthetic approach for quinazolinyl benzenesulfonamides involves:
- Stirring a mixture of quinazolinone thione derivative and potassium carbonate in acetone at room temperature.
- Adding phenacyl bromide derivatives to the mixture and stirring for 9–12 hours.
- Filtering, washing, and recrystallizing the product to obtain the sulfonamide derivative in high yield (around 90%).
This method highlights the nucleophilic substitution on quinazolinone derivatives to introduce the sulfonamide and related substituents.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The one-pot synthesis of quinazolinones is highly efficient and avoids metal catalysts, reducing impurities and cost.
- Bromination must be carefully controlled to avoid overbromination and degradation of the quinazolinone core.
- The sulfonamide formation is typically high yielding and straightforward, but the choice of base and solvent can affect purity.
- Urea bond formation is sensitive to moisture and requires anhydrous conditions for optimal yield.
- Recrystallization from ethanol or similar solvents provides high purity and good recovery.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the quinazolinyl moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a benzenesulfonamide group attached to a quinazolinyl moiety, along with a bromine atom and a 4-methylphenyl amino carbonyl group. The synthesis typically involves multiple steps:
- Formation of the Quinazolinone Core : This is achieved through cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
- Sulfonamide Formation : The quinazolinone intermediate reacts with benzenesulfonyl chloride in the presence of a base (e.g., pyridine).
- Amide Bond Formation : The final step involves coupling the sulfonamide intermediate with 4-methylphenyl isocyanate to yield the desired compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzenesulfonamide derivatives, including this compound. Research indicates that it exhibits significant antibacterial activity, particularly against gram-positive bacteria, while showing moderate antifungal effects . The introduction of specific substituents on the phenyl ring has been shown to enhance the antibacterial profile of related compounds.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly through its interaction with carbonic anhydrase IX, an enzyme overexpressed in various tumors. Inhibition of this enzyme can lead to decreased tumor growth and increased efficacy of chemotherapeutic agents . Studies demonstrate that modifications to the quinazoline structure can enhance its effectiveness against cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, benzenesulfonamide derivatives have also been studied for their anti-inflammatory properties. These compounds may inhibit specific inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related benzenesulfonamide derivatives and their distinguishing attributes:
Physicochemical Properties
- Solubility: The target compound’s urea linker and sulfonamide group improve aqueous solubility compared to anthraquinone derivatives (), which are highly lipophilic .
- Metabolic Stability : Trifluoromethyl groups (e.g., ) confer higher metabolic resistance than bromine, suggesting the target compound may require prodrug strategies .
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- , is characterized by a complex structure that integrates a sulfonamide moiety with a quinazoline derivative. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is , with a molar mass of approximately 513.4 g/mol. The structure includes:
- A benzenesulfonamide group (–SO₂NH₂)
- A bromo-substituted quinazoline ring
- An amide linkage with a phenyl group
These structural features contribute to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound exhibits potent inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors, with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selectivity over CA II . This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cell lines.
- Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cells, the compound significantly increased apoptosis as indicated by a 22-fold increase in annexin V-FITC positivity compared to controls .
- Antimicrobial Activity : Some derivatives have shown efficacy against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Biological Activity Evaluation
Research has demonstrated various biological activities associated with this compound and its derivatives:
Case Studies
- Inhibition of Carbonic Anhydrase : A study highlighted the selectivity of benzenesulfonamide derivatives for CA IX over CA II, indicating their potential as targeted cancer therapies .
- Antimicrobial Efficacy : Another investigation reported that certain benzenesulfonamide derivatives exhibited significant antimicrobial activity against common pathogens, supporting their exploration as new antibiotics .
- In Vivo Studies : Research on perfusion pressure changes demonstrated that specific benzenesulfonamide derivatives could effectively lower coronary resistance, suggesting cardiovascular implications .
Synthesis Routes
The synthesis of this compound typically involves several steps:
- Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives under acidic or basic conditions.
- Sulfonamide Formation : Reaction of the brominated quinazolinone with benzenesulfonyl chloride.
- Amide Bond Formation : Coupling the sulfonamide intermediate with 4-methylphenyl isocyanate.
These synthetic methods are critical for producing compounds that exhibit desired biological activities.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this benzenesulfonamide derivative, and how can reaction efficiency be optimized?
- Answer : Synthesis typically involves multi-step reactions, such as coupling quinazolinone and sulfonamide precursors. Microwave-assisted synthesis (e.g., as described for structurally similar compounds) can enhance reaction efficiency by reducing time and improving yields . Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control, and purification via column chromatography. For example, intermediates like (E)-N-(4-(N-(4-oxo-2-styryl-substituted quinazolin-3(4H)-yl)sulfamoyl)phenyl)acetamide require rigorous characterization (IR, NMR, HRMS) to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Answer : Essential techniques include:
- IR spectroscopy : Look for absorption peaks corresponding to sulfonamide S=O (~1350–1250 cm⁻¹) and quinazolinone C=O (~1700–1650 cm⁻¹) .
- NMR (¹H/¹³C) : Key signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and carbonyl carbons (δ 165–180 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Stability studies should test degradation under accelerated conditions (40°C/75% RH) over 1–3 months. Monitor via LC-MS for breakdown products, such as hydrolyzed sulfonamide or quinazolinone fragments .
Advanced Research Questions
Q. What strategies are effective for designing derivatives of this compound to enhance biological activity (e.g., enzyme inhibition)?
- Answer : Focus on structure-activity relationship (SAR) studies:
- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, bromo) on the quinazolinone ring to enhance binding to targets like COX-2 or HIV integrase .
- Bioisosteric replacement : Replace the 4-methylphenyl group with heterocycles (e.g., pyridyl) to improve solubility or target affinity .
- Data-driven design : Use computational tools (e.g., molecular docking) to predict interactions with active sites, as demonstrated for COX-2 inhibitors .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Answer : Contradictions often arise from assay-specific conditions (e.g., cell type, inhibitor concentration). For example:
- In vitro vs. in vivo discrepancies : Validate findings using orthogonal assays (e.g., enzyme inhibition + cell-based models). For cPLA2 inhibition, compare activity in THP-1 macrophages (56 nM IC50) with primary cell models .
- Off-target effects : Perform counter-screens against related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
Q. What methodologies are recommended for evaluating the compound’s toxicity in preclinical models?
- Answer : Use tiered testing:
- In vitro : MTT assay in human hepatocytes (IC50 for cytotoxicity) and Ames test for mutagenicity .
- In vivo : Acute toxicity in rodents (LD50) and subchronic studies (28-day dosing). For bee toxicity (if environmentally relevant), follow OECD guidelines using Apis mellifera contact/oral assays .
- Computational : Apply DFT analysis to predict metabolic pathways and reactive metabolites .
Q. How can computational tools (e.g., molecular docking, QSAR) guide the optimization of this compound for specific therapeutic targets?
- Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., HIV integrase or COX-2). Prioritize residues critical for binding (e.g., His/NH groups in catalytic sites) .
- QSAR : Develop models using descriptors like logP, polar surface area, and electronic parameters. For example, bulky substituents on the sulfonamide moiety may correlate with improved COX-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
